3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
Overview
Description
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is a chemical compound with the CAS Number: 1435983-61-1 . It has a molecular weight of 262.74 and is typically in a solid form . The compound is known for its purity, which is approximately 95% .
Molecular Structure Analysis
The IUPAC Name of this compound is 3-amino-N- [2- (3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide hydrochloride . The InChI Code is 1S/C10H18N4O2.ClH/c1-7(2)10-13-9(16-14-10)4-6-12-8(15)3-5-11;/h7H,3-6,11H2,1-2H3, (H,12,15);1H . This code is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.Scientific Research Applications
Novel Bi-heterocyclic Compounds as Urease Inhibitors
Bi-heterocyclic propanamides containing the 1,2,4-oxadiazol moiety have been synthesized and evaluated for their urease inhibitory potential. These compounds showed promising activity against the enzyme, indicating their potential application in medical research, particularly in the development of treatments for diseases related to urease activity. The compounds also exhibited low cytotoxicity, making them safer for further development (Abbasi et al., 2020).
Antibacterial Activity of Azole Derivatives
Azole derivatives synthesized from compounds structurally related to the one have shown good antibacterial activity. These findings are significant for the development of new antibacterial agents, highlighting the importance of 1,2,4-oxadiazol moieties in drug discovery and development (Tumosienė et al., 2012).
Antioxidant and Anti-inflammatory Applications
Compounds with the 1,2,4-oxadiazol moiety have also been prepared and tested for their antioxidant and anti-inflammatory activities. Some of these compounds displayed significant antioxidant activity, surpassing that of standard substances like Ascorbic acid. This suggests their potential application in the treatment and management of diseases where oxidative stress plays a crucial role (Sravya et al., 2019).
Potential in Energetic Material Synthesis
The synthesis of insensitive energetic materials utilizing the 1,2,4-oxadiazol framework has been explored. These compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, indicating their potential use in the development of safer energetic materials (Yu et al., 2017).
Alzheimer’s Disease Drug Candidates
New N-substituted derivatives of compounds containing the 1,3,4-oxadiazol moiety were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE), an enzyme target in Alzheimer’s disease treatment. Their synthesis and evaluation demonstrate the ongoing research into novel therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).
properties
IUPAC Name |
3-amino-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)5-11-7(14)3-4-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWDFNDEOVELLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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